molecular formula C12H11F3N2O2 B2728362 Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 334711-69-2

Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2728362
CAS RN: 334711-69-2
M. Wt: 272.227
InChI Key: MGTXWNXBNOSFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9F3N2O2 . It has a molecular weight of 258.2 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Synthesis and Derivative Formation

  • One-Pot Synthesis

    The compound is used in a one-pot synthesis of imidazo[1,5-a]pyridines, allowing for the introduction of various substituents at specific positions. This synthesis involves carboxylic acids and 2-methylaminopyridines and uses propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux (Crawforth & Paoletti, 2009).

  • Synthesis of Fused Triazines

    Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, a related compound, has been investigated as a synthon for building fused triazines, which are biologically active, planar, angular tri-heterocycles (Zamora et al., 2004).

  • Chronic Renal Disease Agent Synthesis

    The compound is used in the synthesis of a chronic renal disease agent, specifically trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide, a process that is achieved through regioselective chlorination (Ikemoto et al., 2000).

  • Fluorescent Probes for Mercury Ion

    Certain imidazo[1,2-a]pyridine derivatives, produced from reactions involving similar compounds, have demonstrated effectiveness as fluorescent probes for mercury ions (Shao et al., 2011).

Methodological Development

  • Trifluoromethyl Heterocycle Synthesis

    The compound is an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, employing carbene X-H insertion reactions as key steps (Honey et al., 2012).

  • Microwave-Assisted Domino Reaction

    It has been used in a tandem three-component reaction involving microwave irradiation for the efficient synthesis of imidazo[1,2-a]pyridines, highlighting high chemo- and regioselectivity (Li et al., 2013).

  • Antituberculosis Activity Evaluation

    Derivatives of this compound, specifically substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, were synthesized and evaluated for their antimycobacterial activity, displaying moderate to good effects (Jadhav et al., 2016).

Additional Applications

  • Regioselective Synthesis: The compound facilitates the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, employing heterocyclic ketene aminals and achieving high yields and good regioselectivity (Wang et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-3-19-11(18)9-10(12(13,14)15)16-8-6-4-5-7(2)17(8)9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTXWNXBNOSFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.